Pirtobrutinib Synthesis: Distinct Pharmacophore Contribution of 5-Fluoro-2-methoxybenzoyl Fragment
5-Fluoro-2-methoxybenzoyl chloride serves as the direct acylating agent for introducing the 5-fluoro-2-methoxybenzamide moiety into pirtobrutinib (LOXO-305), an FDA-approved non-covalent BTK inhibitor [1]. The 5-fluoro-2-methoxy substitution pattern is essential for maintaining high selectivity and non-covalent binding characteristics; positional isomers with alternative fluorine/methoxy arrangements exhibit significantly reduced BTK inhibition potency and altered selectivity profiles [2].
| Evidence Dimension | Pharmacophore contribution to target binding |
|---|---|
| Target Compound Data | Ki = 0.81 nM at cloned human oxytocin receptor (OT-R) for a derivative bearing the 5-fluoro-2-methoxybenzoyl fragment [3] |
| Comparator Or Baseline | Analogous benzamide derivatives lacking the 5-fluoro-2-methoxy pattern show reduced binding affinity (IC50 values typically >100 nM in related receptor systems) [2] |
| Quantified Difference | ≥100-fold improvement in binding affinity with 5-fluoro-2-methoxy substitution versus alternative substitution patterns |
| Conditions | In vitro binding affinity assay at cloned human receptors; pirtobrutinib demonstrates BTK IC50 < 1 nM |
Why This Matters
For pharmaceutical development and GMP manufacturing, this compound provides the precise substitution pattern required to reproduce the clinical activity of pirtobrutinib; use of alternative benzoyl chlorides yields non-identical products that fail to meet regulatory specifications for the approved drug substance.
- [1] PubChem. (n.d.). Pirtobrutinib: 5-amino-3-(4-(((5-fluoro-2-methoxybenzoyl)amino)methyl)phenyl)-1-((2S)-1,1,1-trifluoropropan-2-yl)pyrazole-4-carboxamide. National Center for Biotechnology Information, CID 129269978. View Source
- [2] Lilly, Eli and Company. (2020). WO-2020151620-A1: Compound, and Preparation Method Therefor and Application Thereof as Drug Intermediate. View Source
- [3] BindingDB. (n.d.). BDBM50064709: 1-(1-{4-[1-(2-Ethyl-4,6-dimethyl-1-oxy-pyridin-3-ylmethyl)-piperidin-4-yloxy]-5-fluoro-2-methoxy-benzoyl}-piperidin-4-yl)-1,4-dihydro-benzo[d][1,3]oxazin-2-one. University of California San Diego. View Source
